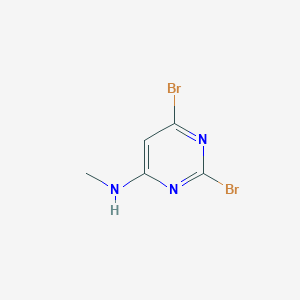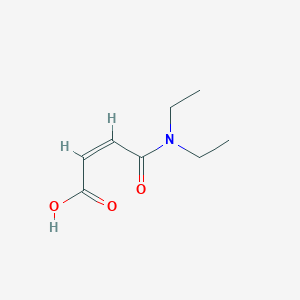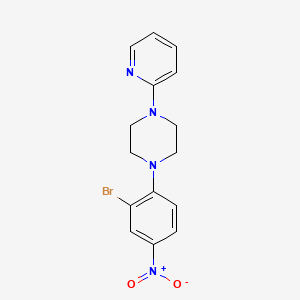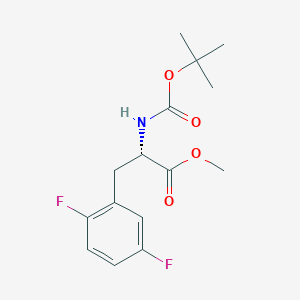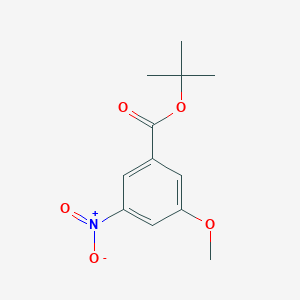
tert-Butyl 3-methoxy-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-methoxy-5-nitrobenzoate: is an organic compound with the molecular formula C12H15NO5. It is a pale-yellow to yellow-brown solid and is known for its applications in various chemical reactions and research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methoxy-5-nitrobenzoate typically involves the esterification of 3-methoxy-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: 3-methoxy-5-aminobenzoate.
Reduction: 3-methoxy-5-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl 3-methoxy-5-nitrobenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding carboxylic acid and alcohol. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-methoxy-4-nitrobenzoate
- tert-Butyl 3-methoxy-2-nitrobenzoate
- tert-Butyl 3-methoxy-6-nitrobenzoate
Comparison: tert-Butyl 3-methoxy-5-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the methoxy group also affects its chemical properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
tert-butyl 3-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-9(13(15)16)7-10(6-8)17-4/h5-7H,1-4H3 |
InChI-Schlüssel |
YLIHQRZYXYVZNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


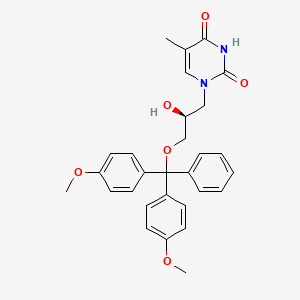
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
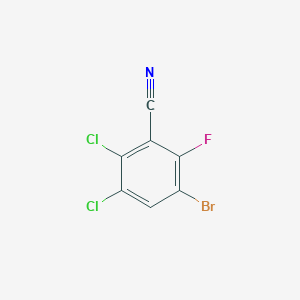
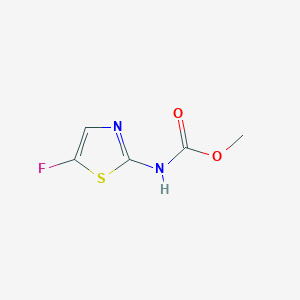
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)



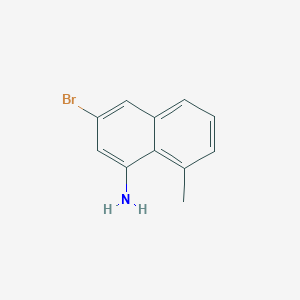
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
